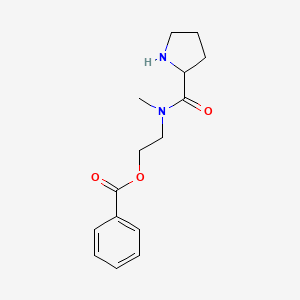
2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate is an organic compound that combines the structural features of a benzoate ester and a pyrrolidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Esterification: : The synthesis of 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate typically begins with the esterification of benzoic acid with 2-(N-Methylpyrrolidine-2-carboxamido)ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.
-
Amidation: : Another route involves the amidation of 2-(N-Methylpyrrolidine-2-carboxamido)ethanol with benzoic acid chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be employed under basic or acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 2-(N-Methylpyrrolidine-2-carboxamido)ethanol.
Substitution: Various amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities. Its structural features make it a suitable candidate for probing the active sites of various enzymes.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it valuable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism by which 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoate ester group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine moiety can engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N-Methylpyrrolidine-2-carboxamido)ethyl acetate
- 2-(N-Methylpyrrolidine-2-carboxamido)ethyl propionate
- 2-(N-Methylpyrrolidine-2-carboxamido)ethyl butyrate
Uniqueness
Compared to similar compounds, 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate stands out due to the presence of the benzoate ester group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C15H20N2O3 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
2-[methyl(pyrrolidine-2-carbonyl)amino]ethyl benzoate |
InChI |
InChI=1S/C15H20N2O3/c1-17(14(18)13-8-5-9-16-13)10-11-20-15(19)12-6-3-2-4-7-12/h2-4,6-7,13,16H,5,8-11H2,1H3 |
Clé InChI |
HLOZCLIUMPXRSL-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC(=O)C1=CC=CC=C1)C(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


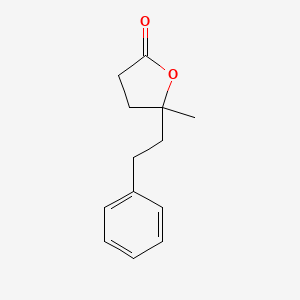
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
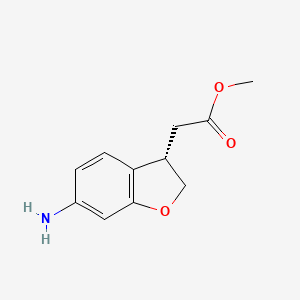
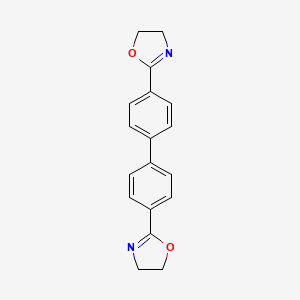
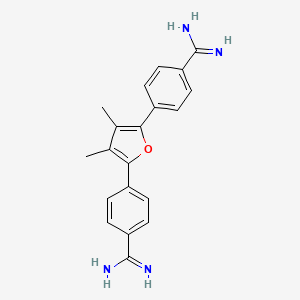

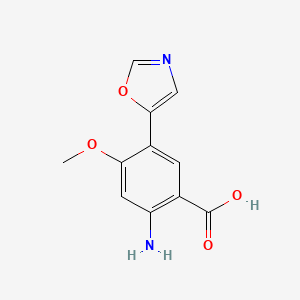

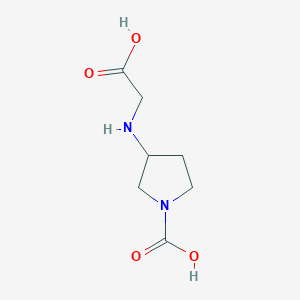
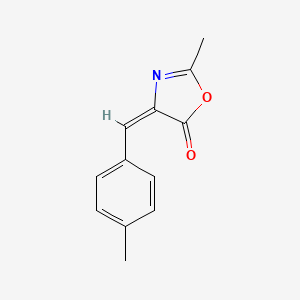
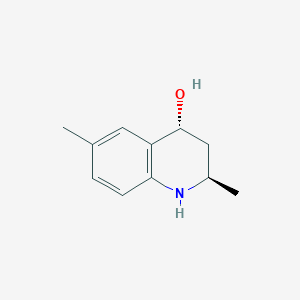
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)
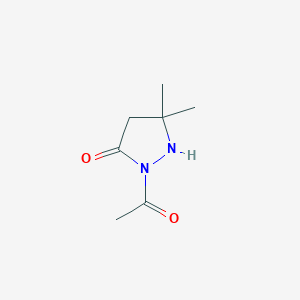
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
